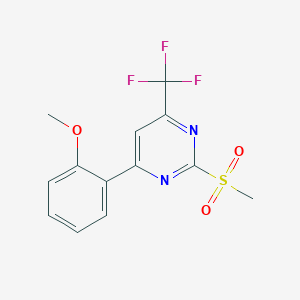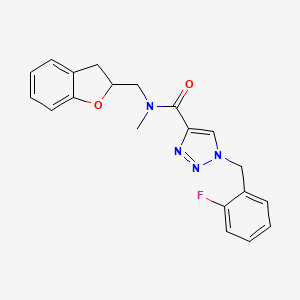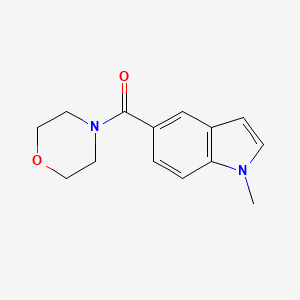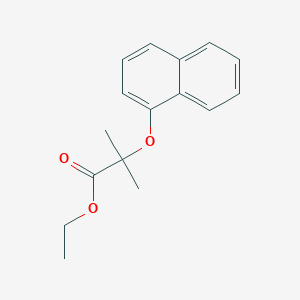![molecular formula C22H19FN2O5S B6065907 methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate](/img/structure/B6065907.png)
methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate: is a complex organic compound that features a benzenesulfonyl group, a fluoroaniline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Benzenesulfonyl Derivative: The initial step involves the sulfonylation of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The resulting fluoroaniline derivative is then acetylated using acetic anhydride.
Coupling with Methyl 2-Aminobenzoate: Finally, the acetylated product is coupled with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing unique properties like enhanced adhesion or resistance to degradation.
Mechanism of Action
The mechanism by which methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoroaniline moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The overall effect is modulation of biological pathways, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
- Methyl 2-[[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]amino]benzoate
- Methyl 2-[[2-[N-(benzenesulfonyl)-4-chloroanilino]acetyl]amino]benzoate
Uniqueness:
- Fluorine Substitution: The presence of the fluoro group in methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate enhances its chemical stability and can improve its binding affinity to biological targets compared to its methoxy or chloro analogs.
- Biological Activity: The specific substitution pattern can lead to differences in biological activity, making this compound potentially more effective in certain applications.
Properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-30-22(27)17-11-5-7-13-19(17)24-21(26)15-25(20-14-8-6-12-18(20)23)31(28,29)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZWTQLRXAZFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-butanoyl-5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B6065824.png)
![methyl 5-methyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6065840.png)

![4-{[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]methyl}-1(2H)-phthalazinone](/img/structure/B6065857.png)
![2-[1-(2-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one](/img/structure/B6065861.png)
![7-(2-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6065869.png)
![(4E)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B6065882.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6065889.png)

![1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6065896.png)
![N-butyl-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B6065898.png)


![7-(difluoromethyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6065928.png)
